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Compound of Interest

Compound Name: Pentanoic-5,5,5-D3 acid

Cat. No.: B1366895 Get Quote

Technical Guide for Pentanoic-5,5,5-d3 Acid[1]
Executive Summary
This technical guide provides a comprehensive analysis of Pentanoic-5,5,5-d3 acid (CAS:

83741-76-8), a critical isotopologue used in metabolic stability profiling and mass spectrometry.

[1] By selectively deuterating the terminal methyl group, researchers can probe oxidative

metabolic pathways—specifically omega-oxidation—utilizing the Kinetic Isotope Effect (KIE) to

stabilize the molecule against Cytochrome P450 enzymes. This document details the molecular

architecture, validated synthesis protocols, and specific NMR spectral changes (1H and 13C)

required for structural verification.

Molecular Architecture & Physicochemical
Properties[2]
Pentanoic-5,5,5-d3 acid is the isotopologue of valeric acid where the three hydrogen atoms

on the terminal methyl carbon (C5) are replaced by deuterium.

Structural Specifications
IUPAC Name: 5,5,5-trideuteriopentanoic acid[1][2][3]

Common Name: Valeric acid-d3[1][4][2][3]

CAS Number: 83741-76-8[1][4][2][3][5][6][7]
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Molecular Formula:

[2][3]

Molecular Weight: 105.15 g/mol (vs. 102.13 g/mol for non-deuterated)[3]

SMILES:[2H]C([2H])([2H])CCCC(=O)O

Key Physicochemical Data
Property Value (d0-Standard)

Predicted Effect of
Deuteration (d3)

Physical State Colorless Liquid
Colorless Liquid (slightly higher

density)

Boiling Point 186 °C
~185–186 °C (Minimal

depression)

pKa 4.82

~4.82 (Terminal D has

negligible electronic effect on

COOH)

Lipophilicity (LogP) 1.39
~1.38 (C-D bonds are slightly

less lipophilic than C-H)

Synthesis & Purification Workflow
The synthesis of terminal deuterated fatty acids requires high isotopic purity (>98 atom % D).

The most robust laboratory-scale method involves the Grignard Carbonation of a deuterated

butyl precursor.[4] This ensures the deuterium label is exclusively at the terminal position.

Synthetic Pathway (Grignard Route)
The workflow utilizes 1-bromobutane-4,4,4-d3 as the starting material, reacting it with

magnesium to form the Grignard reagent, followed by quenching with anhydrous carbon

dioxide.[1]

Start: 1-Bromobutane-4,4,4-d3
(CD3-CH2-CH2-CH2-Br)

Step 1: Grignard Formation
(Mg turnings, THF, I2 initiator)

Intermediate:
Butyl-d3-magnesium bromide

Step 2: Carbonation
(Excess Dry Ice / CO2)

Step 3: Acid Hydrolysis
(HCl/H2O)

Product:
Pentanoic-5,5,5-d3 Acid
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Figure 1: Grignard carbonation pathway for the synthesis of Pentanoic-5,5,5-d3 acid.

Purification Strategy
Extraction: The crude acid is extracted into diethyl ether or DCM.

Distillation: Short-path vacuum distillation is required to remove non-polar byproducts (e.g.,

octane-d6 formed by Wurtz coupling).[1]

Validation: Purity is confirmed via GC-MS (checking for m/z 105 molecular ion) and NMR.

NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) is the definitive tool for confirming the location and

isotopic enrichment of the deuterium label. The substitution of H with D at the C5 position

causes specific changes in multiplicity, chemical shift (isotope shift), and relaxation times.

1H NMR Spectrum Analysis (Proton)
The most obvious diagnostic feature is the disappearance of the terminal methyl signal.
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Position Proton Type
Standard
(d0) Shift
(ppm)

Multiplicity
(d0)

Deuterated
(d3) Shift
(ppm)

Multiplicity
(d3)

H5 Terminal 0.93
Triplet (

Hz)
Silent

None (Signal

Absent)

H4 -Methylene 1.38 Sextet 1.36
Broadened

Triplet

H3 -Methylene 1.62 Quintet 1.62
Quintet

(Unchanged)

H2 -Methylene 2.34 Triplet 2.34
Triplet

(Unchanged)

COOH
Carboxylic

Acid
11.0+ Broad Singlet 11.0+ Broad Singlet

Technical Insight: In the d0-spectrum, H4 appears as a sextet because it couples to H3 (2

protons) and H5 (3 protons). In the d3-analog, H4 couples only to H3. The coupling to the

deuterium atoms (D5) is governed by the gyromagnetic ratio difference (

). The H-D coupling constant (

) is small (~1 Hz), often resulting in line broadening rather than resolved splitting on standard
300/400 MHz instruments.

13C NMR Spectrum Analysis (Carbon)
13C NMR provides positive confirmation of the

group via the Isotope Shift and C-D Coupling.
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Position
Carbon
Type

Standard
(d0) Shift
(ppm)

Signal
Structure
(d0)

Deuterated
(d3) Shift
(ppm)

Signal
Structure
(d3)

C5
Terminal

Methyl
13.7 Singlet

~13.0 (

-shift)

Septet (

Hz)

C4 -Methylene 22.3 Singlet
~22.2 (

-shift)

Broad Singlet

/ Weak Triplet

C3 -Methylene 26.8 Singlet 26.8 Singlet

C2 -Methylene 34.0 Singlet 34.0 Singlet

C1 Carbonyl 180.5 Singlet 180.5 Singlet

Diagnostic Criteria:

Upfield Shift: The C5 signal shifts upfield by approximately 0.7 ppm (primary isotope shift).

Septet Splitting: Because Carbon-13 has Spin 1/2 and Deuterium has Spin 1, the multiplicity

rule is

. For three deuteriums (

), the signal splits into

lines.

Intensity Loss: The C5 signal will be significantly weaker than C2/C3/C4 due to the loss of

the Nuclear Overhauser Effect (NOE) and longer relaxation times (

) caused by the lack of attached protons.

Applications in Drug Metabolism (DMPK)
The primary application of pentanoic-5,5,5-d3 acid is in Metabolic Stability Studies and

Mechanistic Toxicology.[1]
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Blocking Omega-Oxidation
Fatty acids and alkyl chains are metabolized via

-oxidation (mitochondrial) and

-oxidation (microsomal CYP450).[1][4] Omega-oxidation involves hydroxylation of the terminal
methyl group.[4]

Mechanism: CYP450 enzymes must break a C-H bond to insert oxygen.[4] The C-D bond is

stronger (Bond Dissociation Energy is ~1.2–1.5 kcal/mol higher) than the C-H bond.

Kinetic Isotope Effect (KIE): Replacing H with D significantly slows down the rate-determining

step of hydrogen abstraction (

). This "metabolic switching" forces the metabolism to proceed exclusively via

-oxidation or prolongs the half-life of the parent compound.[4]

Substrate: Pentanoic-5,5,5-d3 Acid

CYP450 Enzyme
(Omega-Oxidation)

 High Activation Energy (C-D)

Beta-Oxidation
(Mitochondrial)

 Unaffected Pathway

5-Hydroxy-valeric acid-d3
(BLOCKED / SLOWED)

 Low Yield (KIE)

Propionyl-CoA + Acetyl-CoA
(DOMINANT PATHWAY)

Click to download full resolution via product page

Figure 2: Impact of terminal deuteration on metabolic flux.[1] The C-D bond inhibits CYP450

omega-oxidation.[1]

Experimental Protocols
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Protocol: Sample Preparation for NMR
To ensure high-resolution spectra for isotopic purity determination:

Solvent Selection: Use Chloroform-d (

) (99.8% D).[4] It prevents overlap with the acid protons and provides a clear baseline.

Concentration: Dissolve 20 mg of Pentanoic-5,5,5-d3 acid in 0.6 mL of

.

Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize

shimming errors.

Acquisition Parameters (600 MHz recommended):

Pulse Angle: 30°[1]

Relaxation Delay (D1): Set to 5 seconds (critical for quantitative integration of the residual

H5 signal if checking purity).

Scans: 64 (1H), 1024 (13C).

Protocol: Calculation of % Deuteration
Integrate the H2 signal (

-CH2, 2.34 ppm) and set its value to 2.00.

Integrate the region where H5 (0.93 ppm) would appear.

Calculation:

Note: If the integral at 0.93 ppm is 0.03, then roughly 1% of protons remain (99% D).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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